2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol
Description
2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol is a chemical compound that features a bromothiophene moiety attached to an aminopropane-1,3-diol backbone
Properties
Molecular Formula |
C8H12BrNO2S |
|---|---|
Molecular Weight |
266.16 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C8H12BrNO2S/c9-7-1-2-13-8(7)3-10-6(4-11)5-12/h1-2,6,10-12H,3-5H2 |
InChI Key |
UPLUWHVGHHHGPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CNC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-bromothiophene with an appropriate aminopropane-1,3-diol derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in the presence of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, modulating their activity. The aminopropane-1,3-diol backbone may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide
- 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethanol
- 3-Bromothiophene derivatives
Uniqueness
2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol is unique due to its combination of a bromothiophene moiety with an aminopropane-1,3-diol backbone. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol is a compound of interest due to its potential biological activities, particularly in immunosuppression and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
The molecular formula of this compound is C8H12BrNO2S. It features a bromothiophene moiety linked to a propane-1,3-diol structure. This configuration is significant for its biological interactions.
Synthesis
The compound can be synthesized through various methods, including the reaction of 3-bromothiophen-2-carbaldehyde with appropriate amines followed by reduction processes. The synthesis often employs techniques such as NMR and IR spectroscopy for characterization.
Immunosuppressive Effects
Research indicates that derivatives of 2-amino-2-bromo-propane-1,3-diol exhibit immunosuppressive properties. A study evaluated the lymphocyte-decreasing effects of 2-substituted 2-aminopropane-1,3-diols in rat models. The findings suggest that structural modifications influence the immunosuppressive potency, with certain configurations yielding significant reductions in lymphocyte counts during skin allograft procedures .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that similar compounds exhibit activity against various bacterial strains. The presence of the bromothiophene group is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy .
Case Studies
- Immunosuppressive Activity in Rat Models :
- Antimicrobial Efficacy :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
